![molecular formula C13H12N6O2 B2500178 6-甲基-4-氧代-N-(吡啶-2-基甲基)-4,5-二氢-[1,2,3]噻唑并[1,5-a]吡嘧啶-3-甲酰胺 CAS No. 1795485-59-4](/img/structure/B2500178.png)
6-甲基-4-氧代-N-(吡啶-2-基甲基)-4,5-二氢-[1,2,3]噻唑并[1,5-a]吡嘧啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and triazole rings and the introduction of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, which could be important in interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学研究应用
- Biginelli Reaction : The synthesis of LaSOM® 293 involves the Biginelli reaction, a three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction provides a rapid and straightforward route to highly functionalized heterocycles, making it valuable for drug discovery .
- Anticancer Potential : Dihydropyrimidinones (DHPMs) like LaSOM® 293 have been investigated for their pharmacological effects, particularly in anticancer drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .
- LaSOM® 293 exhibits antimicrobial properties. Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial potential. Further studies could explore its efficacy against specific pathogens .
- A derivative of LaSOM® 293, specifically 6-methyl-4-(4-nitrophenyl)-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide , demonstrated potent activity against Mycobacterium tuberculosis (MTB) and INH-resistant MTB. This finding highlights its potential as an antitubercular agent .
- LaSOM® 293 synthesis involves the Huisgen 1,3-dipolar cycloaddition, showcasing its utility in organic synthesis. Researchers can explore its application as a catalyst or building block in other reactions .
- The efficient synthesis of 3,4-dihydropyrimidin-2-ones, catalyzed by NH₂SO₃H under ultrasound irradiation, could be an interesting avenue for further investigation. LaSOM® 293’s structure may contribute to its reactivity under such conditions .
- Researchers can perform QSAR studies to understand the relationship between LaSOM® 293’s structure and its biological activity. Predictive models based on molecular descriptors could guide further optimization .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Antitubercular Activity
Organic Synthesis and Catalysis
Ultrasound-Assisted Synthesis
Quantitative Structure-Activity Relationship (QSAR) Studies
作用机制
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .
Biochemical Pathways
It is likely that the compound interferes with essential metabolic processes in the target organisms, leading to their death or inhibition .
Result of Action
The compound has shown significant antimycobacterial activity, with some derivatives exhibiting inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as a novel antimycobacterial agent.
未来方向
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in initial tests, further studies could be conducted to optimize its structure, study its mechanism of action in more detail, and assess its safety and efficacy in more complex models .
属性
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSOUCVJEZRGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。